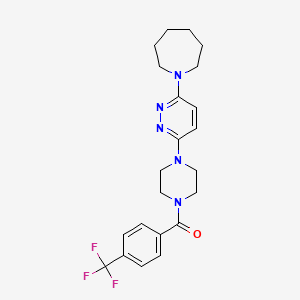
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H26F3N5O and its molecular weight is 433.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Properties
Pyridazinone compounds, including those structurally related to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, have been investigated for their herbicidal properties. Research from 1969 showed that such compounds can inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. This mechanism of action is shared with other herbicides like atrazine, but pyridazinone chemicals are generally weaker inhibitors (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Synthetic Chemistry and Biological Properties
The synthetic pathways and biological properties of various pyridazinone derivatives have been explored extensively. Studies have demonstrated various methods of synthesizing pyridazinone derivatives with potential biological activities. For instance, a 2003 study discussed the synthesis of novel pyridazinone derivatives and their potential for producing biologically active compounds (Gaby et al., 2003).
Pharmaceutical Applications
The pharmaceutical applications of pyridazinone derivatives have been a significant area of research. Various studies have investigated the synthesis of pyridazinone compounds with potential analgesic, anti-inflammatory, and other therapeutic effects. For example, research in 2005 and 2007 explored the synthesis of pyridazinone derivatives for their potential analgesic and anti-inflammatory activities (Gökçe et al., 2005; Duendar et al., 2007).
Analytical Applications
Analytical methods for determining pyridazinone derivatives have also been developed. A 1974 study described a gas chromatographic method for determining pyrazon, a pyridazinone derivative, in technical products (Výboh et al., 1974).
Cancer Research
In the context of cancer research, pyridazinone derivatives have been investigated for their potential antiproliferative activities. For instance, a 2021 study synthesized new pyridazinone derivatives and assessed their cytotoxicity and anti-proliferative activity against AGS cells, a type of gastric adenocarcinoma cell line (Alagöz et al., 2021).
Anticonvulsant Properties
Research has also explored the structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, which are related to pyridazinone derivatives. These studies have contributed to understanding the molecular basis of the anticonvulsant properties of these compounds (Georges et al., 1989).
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O/c23-22(24,25)18-7-5-17(6-8-18)21(31)30-15-13-29(14-16-30)20-10-9-19(26-27-20)28-11-3-1-2-4-12-28/h5-10H,1-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHWRUBXKLVFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
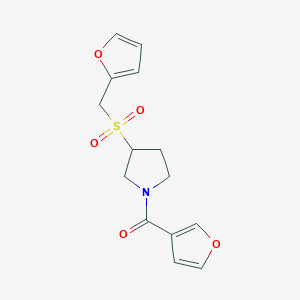
![1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2887147.png)
![(Z)-methyl 2-(2-((2,4-dimethoxybenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2887149.png)
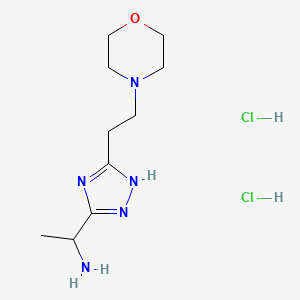
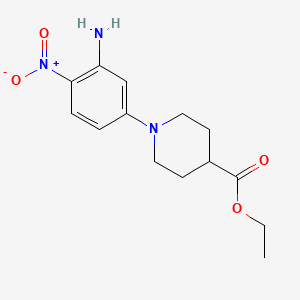
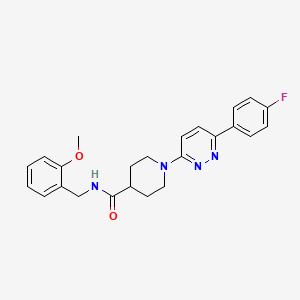
![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)
![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)
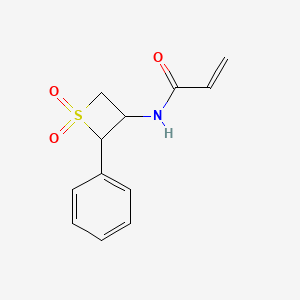

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)
![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)
